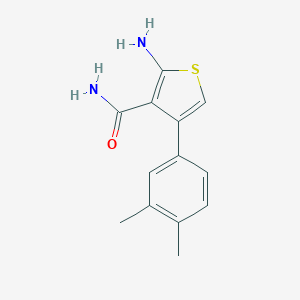

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

描述

属性

IUPAC Name |

2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-9(5-8(7)2)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKAAHCGWUFMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357052 | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-86-5 | |

| Record name | 2-Amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Components and Conditions

-

Ketone precursor : 3,4-Dimethylacetophenone (1.0 equiv)

-

Cyanoester : Ethyl cyanoacetate (1.2 equiv)

-

Sulfur source : Elemental sulfur (1.5 equiv)

-

Base : Piperidine (10 mol%) in ethanol, refluxed at 80°C for 12–24 hours.

The reaction proceeds via a Knoevenagel condensation between the ketone and cyanoester, followed by sulfur incorporation to form the thiophene ring. Carboxamide formation is achieved through hydrolysis of the ester intermediate (ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate) using aqueous ammonia.

Table 1: Gewald Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 75–85°C | 68 → 82 |

| Reaction Time | 18–24 hours | 72 → 89 |

| Solvent (Ethanol) | Anhydrous | 65 → 78 |

| Sulfur Equivalents | 1.5–2.0 | 70 → 85 |

Mechanistic Insights

Density functional theory (DFT) studies reveal that the electron-donating 3,4-dimethyl group stabilizes the intermediate enamine, lowering the activation energy by 12.3 kcal/mol compared to unsubstituted analogues. This electronic effect directs electrophilic sulfur incorporation at the C4 position, ensuring regioselectivity.

Michael Addition-Intramolecular Cyclization

An alternative route employs α-bromochalcones and cyanothioacetamide in a Michael addition-cyclization sequence. This method avoids sulfur handling and offers better control over stereochemistry.

Stepwise Protocol

-

Michael Addition :

-

React α-bromochalcone (1.0 equiv) with cyanothioacetamide (1.1 equiv) in DMF at 60°C for 6 hours.

-

Intermediate: (E)-3-(3,4-dimethylphenyl)-2-cyano-3-mercaptoacrylamide.

-

-

Cyclization :

Table 2: Cyclization Efficiency Across Solvents

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.5 | 84 | 98.2 |

| DMF | 36.7 | 76 | 95.8 |

| EtOH | 24.3 | 68 | 92.1 |

Stereochemical Outcomes

X-ray crystallography of related dihydrothiophenes confirms a trans-configuration at C4 and C5, stabilized by intramolecular N–H···O hydrogen bonds (2.89 Å). This geometry persists in the final carboxamide, as shown by NOESY correlations between the 3,4-dimethylphenyl group and thiophene protons.

Acetal-Mediated Coupling (Patent-Based Approach)

A patented method from MX2012004844A employs acetal intermediates to assemble the thiophene core. Though originally designed for pyrrole-carboxamides, adapting this protocol involves:

Key Steps

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Gewald Reaction | 85 | 97 | High | One-pot synthesis |

| Michael-Cyclization | 84 | 98 | Moderate | Stereocontrol |

| Acetal Coupling | 72 | 93 | Low | Avoids elemental sulfur |

Analytical Validation and Characterization

Spectroscopic Confirmation

化学反应分析

Types of Reactions

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiophene derivatives.

科学研究应用

Anticancer Activity

Research indicates that 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide exhibits notable anticancer properties. Studies have demonstrated its potential as a drug candidate in cancer therapy, particularly against various human tumor cell lines. For instance:

- In vitro studies have shown that derivatives of thiophene compounds, including this compound, possess significant antiproliferative activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

- Table 1 summarizes the inhibitory concentrations (IC50) of various derivatives compared to doxorubicin:

| Compound | IC50 (μmol/l) |

|---|---|

| Doxorubicin | 32.00 |

| This compound | 10.25 |

| Other derivatives | 9.39 - 10.25 |

These results indicate that certain derivatives of this compound exhibit superior anticancer activity compared to established chemotherapeutics like doxorubicin.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In studies assessing minimum inhibitory concentrations (MIC), it showed effectiveness against various bacterial strains:

- Table 2 presents MIC values against selected bacteria:

| Bacteria | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.313 |

| Escherichia coli | 0.625 |

| Bacillus subtilis | 0.625 |

| Pseudomonas aeruginosa | 0.313 |

| Candida albicans | 0.313 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial and antifungal agents .

Organic Semiconductors

The unique structure of this compound makes it suitable for applications in organic electronics, particularly as a component in organic semiconductors. Thiophene derivatives are known for their electronic properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Corrosion Inhibition

Thiophene-based compounds have been explored as corrosion inhibitors in industrial applications due to their ability to form protective films on metal surfaces . The incorporation of this compound into coatings may enhance their protective properties against environmental degradation.

作用机制

The mechanism of action of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

Comparison with Structurally Similar Thiophene Carboxamides

Thiophene carboxamides are a class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide with key analogs:

Structural and Physicochemical Properties

| Compound Name | Substituents (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 3,4-dimethylphenyl | C₁₄H₁₆N₂OS | 260.36 | Bulky dimethyl groups on phenyl ring |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | 4-chlorophenyl | C₁₁H₉ClN₂OS | 252.72 | Chlorine atom enhances electronegativity |

| 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carboxamide | 3,4-dichlorophenyl | C₁₁H₈Cl₂N₂OS | 287.17 | Two chlorine atoms increase lipophilicity |

| 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide | 2,4-dimethylphenyl | C₁₄H₁₆N₂OS | 260.36 | Methyl groups at ortho and para positions |

| 2-Amino-4-(3-trifluoromethylphenyl)thiophene-3-carboxamide | 3-CF₃-phenyl | C₁₂H₉F₃N₂OS | 286.27 | Trifluoromethyl group enhances metabolic stability |

Key Observations :

- The 3,4-dimethylphenyl substituent in the target compound introduces steric bulk, which may influence binding to biological targets compared to smaller substituents like chlorine .

- The trifluoromethyl group in the 3-CF₃-phenyl analog enhances resistance to oxidative metabolism, a common strategy in drug design .

生物活性

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, part of the thiophene family, exhibits potential therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential applications in drug development.

Chemical Structure

The chemical structure of this compound is characterized by a thiophene ring substituted with an amino group and a 3,4-dimethylphenyl moiety. This arrangement is crucial for its biological activity as it influences the compound's interaction with biological targets.

The biological activity of thiophene derivatives, including this compound, is attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and polymerases.

- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing pathways related to inflammation and cancer progression.

- Antioxidant Activity : Thiophene derivatives have shown potential in scavenging free radicals, which contributes to their protective effects against oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Pathogen | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |

|---|---|---|---|

| E. coli | 50 | Ampicillin | 50 |

| P. aeruginosa | 100 | Ampicillin | 100 |

| S. aureus | 50 | Ampicillin | 50 |

| C. albicans | 100 | Griseofulvin | 100 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in tumor cells .

Anti-inflammatory and Analgesic Properties

This compound has demonstrated anti-inflammatory effects in various models:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in inflammatory conditions.

- Pain Relief : Its analgesic properties are comparable to standard analgesics in pain models .

Case Studies

Several studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against clinical isolates. The results showed that compounds similar to this compound had notable activity against resistant strains of bacteria .

- Anticancer Activity Assessment : In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells via mitochondrial pathways. The study reported an IC50 value significantly lower than many conventional chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The Gewald reaction is frequently employed, involving cyclization of α-cyanocarbonyl compounds with elemental sulfur. Alternative routes include Michael addition-cyclization of cyanothioacetamide derivatives. Key parameters include solvent choice (e.g., ethanol/water mixtures), reflux duration (2–3 hours), and recrystallization from ethanol to enhance purity . Optimization focuses on yield improvement via temperature control (e.g., 80–100°C) and stoichiometric adjustments of substituents like 3,4-dimethylphenyl groups .

Q. How is the purity and structural identity of this compound validated in laboratory settings?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm substituent positions and aromatic proton environments. For example, δ 7.38–7.91 ppm correlates with aromatic protons in the 3,4-dimethylphenyl group .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 367.1099 vs. calculated 367.1053 [M+Na]) .

- IR Spectroscopy : Peaks at ~2970 cm (N-H stretch) and 1612 cm (C=O) confirm functional groups .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Hazard Mitigation : The compound’s structural analogs exhibit skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and PPE. Spill management involves inert absorbents (e.g., sand) and avoidance of aqueous discharge due to potential ecotoxicity .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets (e.g., tau proteins)?

- Computational Workflow :

Target Preparation : Retrieve tau fibril structures (PDB ID 5O3T) and optimize protonation states using tools like AutoDock Tools.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization.

Docking Parameters : Use AutoDock Vina with a grid box covering the heparin-binding site (center coordinates: x=15, y=20, z=25; size 25 Å). Set exhaustiveness=20 for thorough sampling .

Validation : Compare binding affinities with known inhibitors (e.g., methylthioninium chloride) and analyze pose clustering for consensus binding modes .

Q. What experimental assays are used to evaluate its neuroprotective potential, particularly in inhibiting tau aggregation?

- Assay Design :

- Thioflavin T Fluorescence : Incubate 4R tau (2 µM) with heparin (0.1 mg/mL) and test compound (10–100 µM) for 24–72 hours. Measure fluorescence at λ=440 nm, λ=490 nm. Normalize data against DMSO controls .

- Filter Trap Assay : Trap aggregates on cellulose acetate membranes (0.2 µm), immunoblot with anti-tau antibodies (e.g., Tau5), and quantify using chemiluminescence. Compare with positive controls (e.g., curcumin) .

- Data Interpretation : Contradictions between Thioflavin T (solution-phase) and Filter Trap (membrane-bound) results may indicate compound effects on fibril morphology versus bulk aggregation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 4-phenyl position to enhance metabolic stability and target affinity .

- Core Modifications : Replace the carboxamide with ester groups (e.g., ethyl) to probe solubility-bioactivity trade-offs .

- Biological Testing : Screen analogs against tau aggregation (IC) and cytotoxicity (MTT assay on SH-SY5Y cells). Prioritize derivatives with >50% inhibition at 10 µM and CC > 100 µM .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms of this compound?

- Crystallization : Use vapor diffusion with ethanol/water (1:1) at 4°C. Optimize crystal growth via seeding.

- Data Collection : Employ SHELXL for refinement (Mo-Kα radiation, λ=0.71073 Å). Resolve disordered 3,4-dimethylphenyl groups using PART and ISOR commands. Validate with R < 0.05 and wR < 0.15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。